Glutaranilic acid
Overview
Description
Glutaranilic acid is an organic compound that belongs to the class of dicarboxylic acids. It is structurally characterized by the presence of two carboxyl groups attached to a five-carbon chain. This compound is of significant interest due to its various applications in industrial chemistry, medicine, and biological research.
Mechanism of Action
Target of Action
Glutaranilic acid primarily targets Aspartate aminotransferase , Branched-chain-amino-acid aminotransferase , and Glutamate decarboxylase alpha . These enzymes play crucial roles in amino acid metabolism, particularly in the catabolism of lysine, hydroxylysine, and tryptophan .
Mode of Action
It is known that this compound can interfere with the enzymatic steps involved in the conversion of certain amino acids . This interference can lead to changes in the metabolic pathways of these amino acids, affecting their normal functioning .
Biochemical Pathways
This compound is produced in the body during the metabolism of certain amino acids, including lysine, hydroxylysine, and tryptophan . It is generated within the brain from mitochondrial catabolism of these amino acids . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .
Pharmacokinetics
It is known that this compound accumulates in the central nervous system due to its poor efflux through the blood-brain barrier . This accumulation can have significant effects on the bioavailability of the compound and its overall impact on the body .
Result of Action
The accumulation of this compound in the body can lead to a variety of effects. It disrupts neurotransmission, redox homeostasis, bioenergetics, and myelination, and induces reactive astrogliosis and neuronal death . In addition, it can provoke neurodevelopmental motor delay, cognitive impairment, and convulsions .
Biochemical Analysis
Biochemical Properties
Glutaranilic acid plays a significant role in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . It interacts with the enzyme glutaryl-CoA dehydrogenase (GCDH), which mediates these degradation processes . The nature of these interactions involves the conversion of glutaric acid into glutaryl-CoA, a crucial step in the catabolism of certain amino acids .
Cellular Effects
The presence of this compound in cells can lead to the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3HGA) in bodily tissues, particularly in the brain . This accumulation can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with the GCDH enzyme . Variants in the gene encoding this enzyme can lead to GA1, resulting in an inability to effectively metabolize this compound . This can lead to changes in gene expression and potentially result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that patients with GA1 have increased concentrations of glutarylcarnitine (C5DC) and glutaric acid (GA) in their urine . These levels were found to be higher in patients identified via newborn screening compared to those identified via clinical diagnosis .
Metabolic Pathways
This compound is involved in the metabolic pathway that degrades L-lysine, L-hydroxylysine, and L-tryptophan . This process is mediated by the GCDH enzyme . Variations in this pathway can lead to changes in metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutaranilic acid can be synthesized through several methods. One common approach involves the ring-opening of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to yield the diacid . Another method includes the hydrolysis followed by oxidation of dihydropyran . Additionally, reacting 1,3-dibromopropane with sodium or potassium cyanide to obtain the dinitrile, followed by hydrolysis, is also a viable synthetic route .
Industrial Production Methods: In industrial settings, glutaric acid, a precursor to this compound, is often produced as a by-product of adipic acid production. This process involves the recovery of mixed straight-chain dicarboxylic acids, which contain approximately 50% glutaric acid . The separation methods include extraction, crystallization, rectification, urea complexation, and esterification .
Chemical Reactions Analysis
Types of Reactions: Glutaranilic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide, which is an environmentally friendly oxidant.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include glutaric anhydride, glutaric esters, and various substituted derivatives .
Scientific Research Applications
Glutaranilic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Adipic Acid: Another dicarboxylic acid with a six-carbon chain, commonly used in the production of nylon.
Succinic Acid: A four-carbon dicarboxylic acid involved in the citric acid cycle.
Pimelic Acid: A seven-carbon dicarboxylic acid used in the synthesis of various polymers.
Uniqueness: Glutaranilic acid is unique due to its five-carbon chain, which provides specific properties that are beneficial in decreasing polymer elasticity . Its ability to inhibit beta-glucuronidase also sets it apart from other dicarboxylic acids .
Properties
IUPAC Name |
5-anilino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGFGBJFZEEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279004 | |
Record name | Glutaranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5414-99-3 | |
Record name | Glutaranilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glutaranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium acetate in the cyclodehydration of glutaranilic acids?
A1: While the provided abstract [] does not delve into the specific mechanism or the role of sodium acetate, it highlights its function in the cyclodehydration of glutaranilic acids. This suggests that sodium acetate likely acts as a base or catalyst in the reaction, facilitating the cyclization process. Further investigation into the full text of the paper would be required to elaborate on the specific mechanism and the influence of sodium acetate on the reaction kinetics and yield.
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